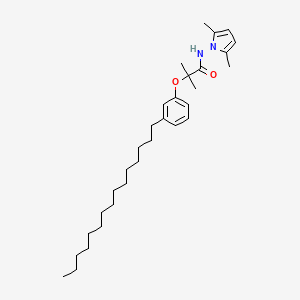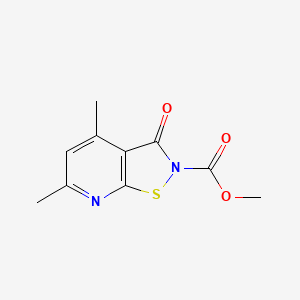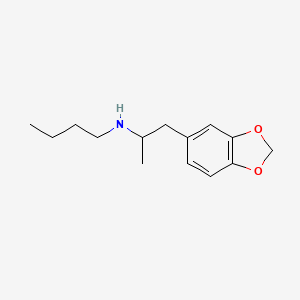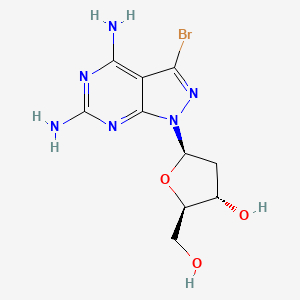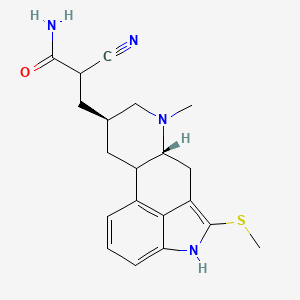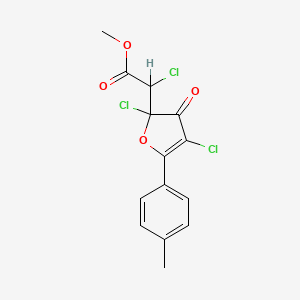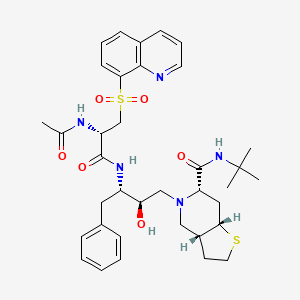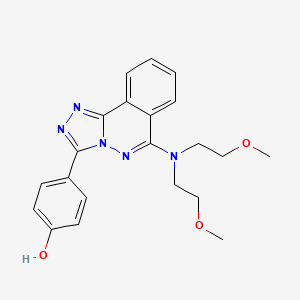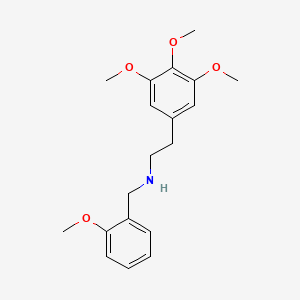
N-(4-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a pyridinyl group, and a piperazine ring. It is often used in research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-pyridylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-chloropropionyl chloride to form the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-4-(2-pyridinyl)-1-piperazineacetamide
- N-(4-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinebutanamide
- N-(4-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepentanamide
Uniqueness
N-(4-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its potential biological activities and applications in various fields further distinguish it from similar compounds.
This detailed article provides a comprehensive overview of this compound, highlighting its significance in scientific research and industry
Propriétés
Numéro CAS |
104373-80-0 |
|---|---|
Formule moléculaire |
C18H25Cl3N4O2 |
Poids moléculaire |
435.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H21ClN4O.2ClH.H2O/c19-15-4-6-16(7-5-15)21-18(24)8-10-22-11-13-23(14-12-22)17-3-1-2-9-20-17;;;/h1-7,9H,8,10-14H2,(H,21,24);2*1H;1H2 |
Clé InChI |
XTTOLIZPVSMBLH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=N3.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


